3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Description
3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C17H14N2O4S3 and its molecular weight is 406.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that thiophene-based compounds have been found to exhibit a wide range of therapeutic properties, suggesting that they interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that thiophene derivatives can interact with various biological targets, leading to diverse therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, has been shown to undergo bioreduction to form an intermediate in the production of the antidepressant drug duloxetine .
Result of Action
Given the wide range of therapeutic properties exhibited by thiophene derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
3-methyl-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S3/c1-19-13-9-12(4-5-14(13)23-17(19)20)26(21,22)18-16(11-6-8-24-10-11)15-3-2-7-25-15/h2-10,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNHWUIIDARHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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